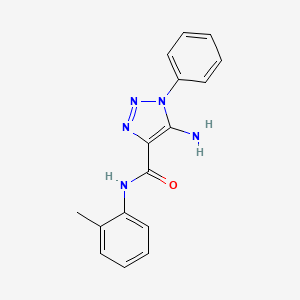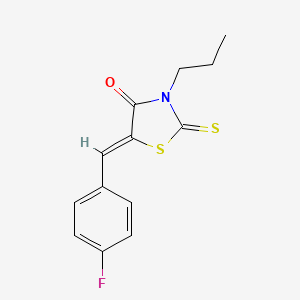
5-amino-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
5-amino-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as MAT2203, is a novel antifungal drug candidate. It belongs to the class of azole antifungals and has shown promising results in preclinical studies.
Wirkmechanismus
5-amino-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. It binds to and inhibits the activity of lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the biosynthesis of ergosterol. This results in the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane, leading to fungal cell death.
Biochemical and Physiological Effects:
5-amino-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have low toxicity in vitro and in vivo. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly protein-bound, which may contribute to its prolonged antifungal activity. 5-amino-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to be well-tolerated in phase 1 clinical trials, with no serious adverse events reported.
Vorteile Und Einschränkungen Für Laborexperimente
5-amino-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It has shown potent antifungal activity against a broad range of fungal species, including fluconazole-resistant strains. It has a favorable pharmacokinetic profile and is well-tolerated in animal models and human subjects. However, there are also limitations to its use in lab experiments. 5-amino-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is still in the early stages of clinical development, and further studies are needed to determine its safety and efficacy in humans. Its high protein binding may also complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-amino-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of combination therapies that could enhance its antifungal activity. Another potential direction is the investigation of its efficacy against other fungal infections, such as those caused by Cryptococcus and Aspergillus. Additionally, further studies are needed to determine its safety and efficacy in human subjects and to optimize its pharmacokinetic properties for clinical use.
Wissenschaftliche Forschungsanwendungen
5-amino-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its antifungal activity against a broad range of fungal species, including Candida and Aspergillus. It has shown potent in vitro activity against both fluconazole-sensitive and fluconazole-resistant strains of Candida. In vivo studies have also demonstrated its efficacy in treating systemic candidiasis and invasive aspergillosis in animal models. 5-amino-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been tested for its potential to treat other fungal infections, such as cryptococcal meningitis and Pneumocystis jirovecii pneumonia.
Eigenschaften
IUPAC Name |
5-amino-N-(2-methylphenyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-7-5-6-10-13(11)18-16(22)14-15(17)21(20-19-14)12-8-3-2-4-9-12/h2-10H,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYKNJLZAKMJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4775031.png)
![methyl 3-(2-chlorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4775037.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4775043.png)
![{[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4775050.png)

![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4775060.png)
![methyl 2-({[3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4775063.png)
![7-(2-methoxyethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4775071.png)

![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4775079.png)


![5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775108.png)
![methyl ({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4775113.png)